[(2R)-2-azidopropyl](methyl)aminehydrochloride
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Overview
Description
(2R)-2-azidopropylaminehydrochloride is a chemical compound with the molecular formula C4H11ClN4. This compound is characterized by the presence of an azido group (-N3) attached to a propyl chain, which is further connected to a methylamine group. The hydrochloride salt form enhances its solubility in water, making it easier to handle in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-azidopropylaminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (2R)-2-azidopropanol.
Azidation: The hydroxyl group in (2R)-2-azidopropanol is converted to an azido group using sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF).
Amination: The azido compound is then reacted with methylamine to form (2R)-2-azidopropylamine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid (HCl) to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of (2R)-2-azidopropylaminehydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to handle the reagents and solvents.
Purification: Employing techniques like crystallization and filtration to purify the final product.
Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-azidopropylaminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for azidation reactions.
Hydrogen Gas (H2): Used in reduction reactions with catalysts like palladium on carbon (Pd/C).
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
Amines: Reduction of the azido group forms primary amines.
Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2R)-2-azidopropylaminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with azido groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-azidopropylaminehydrochloride involves:
Molecular Targets: The azido group can interact with various biomolecules, leading to the formation of covalent bonds.
Pathways Involved: The compound can participate in click chemistry reactions, which are widely used in bioconjugation and material science.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-azidopropylaminehydrochloride: Similar structure but with an ethyl group instead of a methyl group.
(2R)-2-azidopropylaminehydrochloride: Similar structure but with a propyl group instead of a methyl group.
(2R)-2-azidopropylaminehydrochloride: Similar structure but with a butyl group instead of a methyl group.
Uniqueness
(2R)-2-azidopropylaminehydrochloride is unique due to its specific combination of an azido group and a methylamine group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in applications requiring precise chemical modifications and high solubility.
Properties
Molecular Formula |
C4H11ClN4 |
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Molecular Weight |
150.61 g/mol |
IUPAC Name |
(2R)-2-azido-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H10N4.ClH/c1-4(3-6-2)7-8-5;/h4,6H,3H2,1-2H3;1H/t4-;/m1./s1 |
InChI Key |
FCPDHGMJQCRHRW-PGMHMLKASA-N |
Isomeric SMILES |
C[C@H](CNC)N=[N+]=[N-].Cl |
Canonical SMILES |
CC(CNC)N=[N+]=[N-].Cl |
Origin of Product |
United States |
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